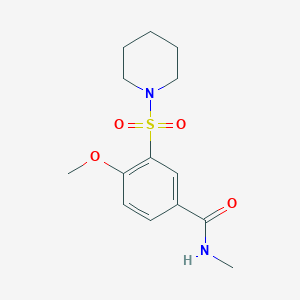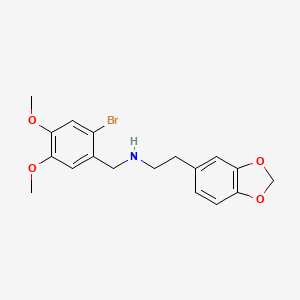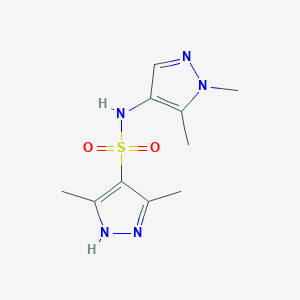![molecular formula C15H14O4 B4875651 7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4875651.png)
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Overview
Description
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane in the presence of a base such as potassium carbonate in acetone . This reaction yields 4-(2,3-epoxypropoxy)-2H-chromen-2-ones, which can then be treated with various amines to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-oxo-4H-chromene: Known for its antioxidant activities.
7-hydroxychroman-2-carboxylic acid: Exhibits potent inhibition of lipid peroxidation.
6H-benzo[c]chromenes: Synthesized through a metal-free approach and used in various applications.
Uniqueness
7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is unique due to its combined chromene and cyclopentane structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(16)8-18-10-5-6-12-11-3-2-4-13(11)15(17)19-14(12)7-10/h5-7H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAPFDGVJLQMEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4875576.png)

![2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4875587.png)
![ethyl 4-benzyl-1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4875591.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B4875597.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4875601.png)
![N-(3-acetylphenyl)-2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875612.png)
![2,4-DIFLUOROPHENYL ({5-[(3-METHYL-6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN)METHYL]-2-FURYL}METHYL) ETHER](/img/structure/B4875614.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B4875619.png)
![3-(1-adamantylmethyl)-5-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4875632.png)

![CYCLOBUTYL{4-[(2,5-DIMETHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B4875646.png)
![8-{[(2-chlorophenyl)amino]carbonyl}tribenzo[b,e,g][1,4]dioxocine-7-carboxylic acid](/img/structure/B4875660.png)

